N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Description
N-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative featuring a thiazole ring substituted with a 4-chlorophenyl group, linked via an ethyl chain to the sulfonamide moiety. The aromatic sulfonamide group is further substituted with methoxy and dimethyl groups at positions 2, 4, and 5, respectively.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S2/c1-13-10-18(26-3)19(11-14(13)2)28(24,25)22-9-8-17-12-27-20(23-17)15-4-6-16(21)7-5-15/h4-7,10-12,22H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPVEBQZAVKVRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets to exert their effects. For instance, some thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biological Activity
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C16H18ClN3O2S
- Molecular Weight : 423.9 g/mol
Antiproliferative Effects
Recent studies have shown that thiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated improved antiproliferative effects against melanoma and prostate cancer cells, with IC50 values decreasing from micromolar to low nanomolar ranges upon structural modifications . This suggests that the thiazole moiety is crucial for enhancing anticancer activity.
The proposed mechanism for the anticancer activity of thiazole derivatives, including this compound, involves the inhibition of tubulin polymerization. This disruption in microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells .
Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of various thiazole derivatives found that compounds similar to this compound exhibited potent cytotoxicity against human cancer cell lines. The study reported an IC50 value of approximately 100 nM for one of the derivatives in prostate cancer cells, indicating strong potential for therapeutic applications .
Study 2: Structure-Activity Relationship (SAR)
In another investigation, researchers explored the structure-activity relationship (SAR) of thiazole-based compounds. They concluded that modifications at specific positions on the thiazole ring significantly influenced biological activity. The presence of electron-withdrawing groups like chlorine enhanced potency, while methoxy groups contributed to solubility and bioavailability .
Data Table: Summary of Biological Activities
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound A | Melanoma | 150 | Tubulin polymerization inhibition |
| Compound B | Prostate | 100 | Tubulin polymerization inhibition |
| This compound | Prostate | 120 | Tubulin polymerization inhibition |
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antimicrobial activity of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as an antibacterial agent.
| Tested Organisms | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Properties
Research has indicated that N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide may possess anticancer properties.
Case Study: In Vitro Anticancer Screening
In vitro studies assessed the compound's efficacy against various cancer cell lines, particularly focusing on estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The results demonstrated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent in cancer treatment .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways and other biological processes.
Case Study: Enzyme Inhibition Studies
In vitro assays have shown that the compound effectively inhibits enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are crucial in the management of conditions like Alzheimer's disease and Type 2 diabetes mellitus, respectively. The inhibition of these enzymes could lead to therapeutic benefits in managing these diseases .
| Enzyme | Inhibition Effect |
|---|---|
| Acetylcholinesterase | Significant inhibition |
| α-Glucosidase | Significant inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences and Substituent Effects
The compound distinguishes itself from structurally related sulfonamide-triazole derivatives (e.g., compounds [7–9] in ) through its thiazole core versus the 1,2,4-triazole ring in analogs. Key differences include:
| Feature | Target Compound | Triazole Analogs (e.g., [7–9]) |
|---|---|---|
| Core Heterocycle | Thiazole (S and N atoms at 1,3-positions) | 1,2,4-Triazole (three N atoms) |
| Substituents | 4-Chlorophenyl (thiazole), methoxy, dimethyl | Halogen (X = Cl, Br) at sulfonyl-phenyl group |
| Tautomerism | Not observed in thiazole | Exists as thione tautomer (C=S confirmed) |
The 4-chlorophenyl group may enhance lipophilicity compared to non-halogenated analogs .
Spectroscopic Properties
IR and NMR data from analogous compounds provide insights:
IR Spectroscopy :
- The absence of a νC=O band (~1663–1682 cm⁻¹) in triazole derivatives [7–9] contrasts with the target compound’s sulfonamide group, which likely shows strong S=O stretches (~1350–1200 cm⁻¹).
- Thiazole C-S vibrations are expected near 650–750 cm⁻¹, distinct from triazole C=S stretches (~1247–1255 cm⁻¹) .
NMR Spectroscopy :
Electronic and Topological Analysis
Tools like SHELXL () and Multiwfn () could elucidate electronic properties:
- Charge Distribution : The electron-withdrawing sulfonamide group may polarize the thiazole ring, enhancing electrophilic reactivity.
- Aromaticity : Thiazole’s lower aromaticity compared to triazoles could influence π-stacking interactions.
- Solvent Effects : The dimethyl and methoxy groups may improve solubility in polar aprotic solvents, unlike halogenated analogs, which prioritize halogen bonding .
Preparation Methods
Hantzsch Thiazole Formation
Step 1: Synthesis of 2-Bromo-1-(4-chlorophenyl)butan-1-one
4-Chloroacetophenone undergoes α-bromination using copper(II) bromide in ethyl acetate, yielding 2-bromo-1-(4-chlorophenyl)butan-1-one.
Step 2: Cyclization with Thiourea
The α-bromo ketone reacts with thiourea in ethanol under reflux (80°C, 1 hour) to form 4-(2-bromoethyl)-2-(4-chlorophenyl)thiazole.
Reaction Conditions :
- Solvent : Ethanol
- Temperature : 80°C
- Yield : ~75%
Step 3: Amination of the Bromoethyl Group
The bromoethyl intermediate undergoes nucleophilic substitution with aqueous ammonia (25% w/w) in tetrahydrofuran (THF) at 60°C for 12 hours, yielding the primary amine.
Key Parameters :
- Molar Ratio : 1:3 (bromoethyl thiazole : NH₃)
- Workup : Filtration, washing with cold ethanol, and recrystallization from ethyl acetate.
Synthesis of 2-Methoxy-4,5-Dimethylbenzenesulfonyl Chloride
Sulfonation of 2-Methoxy-4,5-Dimethylbenzene
Chlorosulfonic acid (3 equivalents) is added dropwise to 2-methoxy-4,5-dimethylbenzene in dichloromethane (DCM) at 0°C. The mixture is stirred for 4 hours to form the sulfonic acid intermediate.
Step 2: Conversion to Sulfonyl Chloride
The sulfonic acid reacts with phosphorus pentachloride (PCl₅) in refluxing DCM (2 hours), yielding the sulfonyl chloride.
Purification :
Coupling of Thiazole-Ethylamine and Sulfonyl Chloride
Reaction Protocol :
- Reagents :
- 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethylamine (1.0 equiv)
- 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (1.2 equiv)
- Pyridine (2.0 equiv, as base and solvent)
- Conditions :
Yield : 62–68%
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 477.0921 [M+H]⁺
- Calculated : C₂₁H₂₂ClN₃O₃S₂: 477.0924
Infrared Spectroscopy (IR)
- Key Bands :
Optimization and Challenges
Amination Efficiency
Initial attempts using ethylamine in THF resulted in low yields (≤40%) due to competing elimination. Switching to aqueous ammonia improved selectivity for substitution.
Sulfonyl Chloride Stability
The sulfonyl chloride intermediate exhibited hygroscopicity, necessitating anhydrous conditions during storage and handling.
Purification Challenges
Column chromatography with hexane/ethyl acetate (4:1) effectively separated the product from unreacted sulfonyl chloride and amine byproducts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring followed by sulfonamide coupling. For example:
Thiazole ring synthesis : React 4-chlorophenyl-substituted precursors with thiourea or thioamides under reflux conditions (e.g., ethanol, glacial acetic acid) to form the thiazole core .
Sulfonamide introduction : React the thiazole intermediate with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., dimethylformamide) with a base (e.g., triethylamine) to facilitate nucleophilic substitution .
- Key considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use complementary analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the thiazole ring (e.g., H NMR: δ 7.2–7.4 ppm for 4-chlorophenyl protons) and sulfonamide linkage (C NMR: ~110–120 ppm for sulfonyl carbons) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H] at m/z ~475–480) .
Advanced Research Questions
Q. How can structural modifications of the sulfonamide or thiazole moieties enhance bioactivity while minimizing toxicity?
- Methodological Answer :
- Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., -CF) to alter electron density and binding affinity to target proteins .
- Stereochemical control : Introduce chiral centers (e.g., via asymmetric synthesis) and evaluate enantiomer-specific activity using circular dichroism (CD) .
- Toxicity screening : Use in vitro cytotoxicity assays (e.g., HepG2 cell lines) and compare IC values against unmodified analogs .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., methoxy vs. methyl groups) and correlate changes with bioactivity trends .
- In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like carbonic anhydrase IX, a common sulfonamide target .
- Reproducibility checks : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and include positive controls (e.g., acetazolamide for enzyme inhibition) .
Q. What advanced analytical techniques are required to address solubility challenges in pharmacological assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability in cell-based assays .
- Derivatization : Convert the sulfonamide to a sodium salt via reaction with NaOH to improve aqueous solubility .
- Dynamic Light Scattering (DLS) : Monitor aggregation in solution and adjust surfactant concentrations (e.g., Tween-80) as needed .
Q. How can the mechanism of action be elucidated for this compound in enzyme inhibition studies?
- Methodological Answer :
- Kinetic assays : Measure inhibition constants () using stopped-flow spectrophotometry with fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive vs. non-competitive inhibition .
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding interactions at Ångström resolution .
Q. What strategies optimize yield in large-scale synthesis without compromising stereochemical integrity?
- Methodological Answer :
- Flow chemistry : Implement continuous-flow reactors to control exothermic reactions (e.g., sulfonylation) and improve heat dissipation .
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings to reduce side-product formation .
- Process Analytical Technology (PAT) : Use in-line FTIR probes to monitor reaction endpoints and automate solvent removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
